3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a bromophenyl group, a piperidinyl group, and a propanenitrile group
Preparation Methods
The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method involves the use of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromophenyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Reagents such as palladium catalysts and boron reagents are often used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile include:
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound has a similar bromophenyl group and is known for its activity against HIV-1.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a bromophenyl group and has been studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features, which include a bromophenyl group, a piperidinyl moiety, and a propanenitrile functional group. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The structure of this compound can be represented using the following chemical notation:
- IUPAC Name : this compound
- SMILES Notation : C1CC(C(=O)N(C1)C2=CC=CC=C2Br)C(=O)CC#N
- InChI Key : GJDBVTIJCYVLOU-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound may interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. The compound's biological profile suggests possible applications in drug development, particularly in treating conditions related to enzyme inhibition or receptor modulation.
The exact mechanism of action remains under investigation; however, preliminary studies indicate that the compound may influence various biochemical pathways. Its interactions with biological targets could lead to significant therapeutic effects, including anti-inflammatory and anticancer properties.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparative table highlighting these compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(1H-indol-3-yl)-3-oxopropanenitrile | C11H8N2O | Indole-based structure; potential biological activity |
3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | Contains methoxy group; different electronic properties |
3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile | C15H16BrN2O2 | Similar piperidinyl group; additional methyl substitution |
What distinguishes this compound from these similar compounds is its specific bromophenyl substitution and the unique combination of functional groups that may enhance its reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Potential : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group was noted to enhance potency against specific tumor types.
- Enzyme Inhibition : Research indicated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Properties
Molecular Formula |
C14H13BrN2O2 |
---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
InChI Key |
GJDBVTIJCYVLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Br)C(=O)CC#N |
Origin of Product |
United States |
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